Chlorodimethyl(1-methyl-1-propenyl)silane

Physical Property Comparison Thermal Stability Reaction Optimization

Chlorodimethyl(1-methyl-1-propenyl)silane (CAS 97375-15-0) is a chlorodimethylsilane derivative bearing a 1-methyl-1-propenyl (i.e., 2-methyl-2-buten-2-yl) substituent on silicon. Its molecular formula is C₆H₁₃ClSi, with a molecular weight of 148.70 g/mol.

Molecular Formula C6H13ClSi
Molecular Weight 148.70 g/mol
CAS No. 97375-15-0
Cat. No. B12656800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodimethyl(1-methyl-1-propenyl)silane
CAS97375-15-0
Molecular FormulaC6H13ClSi
Molecular Weight148.70 g/mol
Structural Identifiers
SMILESCC=C(C)[Si](C)(C)Cl
InChIInChI=1S/C6H13ClSi/c1-5-6(2)8(3,4)7/h5H,1-4H3/b6-5+
InChIKeyGCNUQLYVNHKSNI-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorodimethyl(1-methyl-1-propenyl)silane (CAS 97375-15-0): Key Properties and Procurement Context


Chlorodimethyl(1-methyl-1-propenyl)silane (CAS 97375-15-0) is a chlorodimethylsilane derivative bearing a 1-methyl-1-propenyl (i.e., 2-methyl-2-buten-2-yl) substituent on silicon . Its molecular formula is C₆H₁₃ClSi, with a molecular weight of 148.70 g/mol . The compound is a clear liquid with a computed density of 0.884–0.885 g/cm³, a boiling point of 138.2 °C at 760 mmHg, and a flash point of 28.4 °C . Structurally, it features a reactive silicon–chlorine bond and a sterically hindered internal alkene moiety, positioning it as a specialized organosilicon building block for synthetic applications where controlled reactivity and higher thermal stability are required.

Why Generic Chlorosilanes Cannot Substitute Chlorodimethyl(1-methyl-1-propenyl)silane


Chlorodimethylsilanes are not interchangeable commodities; the specific organic substituent on silicon dictates both the physical properties and the chemical reactivity of the molecule . The 1-methyl-1-propenyl group in CAS 97375-15-0 introduces a sterically congested, internal alkene that differs fundamentally from the terminal vinyl or allyl groups found in common analogs such as chlorodimethylvinylsilane or allylchlorodimethylsilane. This structural distinction translates into quantifiably higher boiling and flash points, as well as altered steric and electronic profiles that influence reaction selectivity, catalyst compatibility, and safety handling [1]. Consequently, substituting a simpler or more readily available chlorodimethylsilane for CAS 97375-15-0 without rigorous validation risks compromised synthetic outcomes, unexpected side reactions, and increased safety hazards.

Quantitative Differentiation of Chlorodimethyl(1-methyl-1-propenyl)silane vs. Structural Analogs


Boiling Point Elevation: Enhanced Thermal Processing Window vs. Vinyl and Allyl Analogs

Chlorodimethyl(1-methyl-1-propenyl)silane exhibits a substantially higher boiling point than its closest structural analogs, chlorodimethylvinylsilane and allylchlorodimethylsilane. This elevated boiling point provides a wider thermal processing window, enabling reactions at higher temperatures or more straightforward purification via distillation without thermal decomposition concerns [1][2].

Physical Property Comparison Thermal Stability Reaction Optimization

Flash Point Advantage: Improved Handling Safety vs. Highly Flammable Analogs

The flash point of chlorodimethyl(1-methyl-1-propenyl)silane is significantly higher than that of chlorodimethylvinylsilane, reflecting its lower volatility and reduced flammability hazard under ambient conditions [1]. While allylchlorodimethylsilane has a flash point of 5 °C, the target compound's flash point of 28.4 °C places it in a less hazardous category for storage and handling [2].

Safety Profile Flammability Risk Operational Hazards

Molecular Weight Differentiation: Impact on Mass Balance and Cost-in-Use Calculations

With a molecular weight of 148.70 g/mol, chlorodimethyl(1-methyl-1-propenyl)silane is heavier than its vinyl (120.65 g/mol) and allyl (134.68 g/mol) counterparts [1][2]. This difference directly affects the mass of reagent required per molar equivalent in synthetic transformations, impacting both procurement volume calculations and the atom economy of a given process.

Stoichiometry Cost Efficiency Reaction Scaling

Steric Bulk and Alkene Geometry: Inferred Impact on Regioselectivity in Hydrosilylation and Cross-Coupling

The 1-methyl-1-propenyl group presents a sterically hindered, internal alkene environment compared to the terminal vinyl or primary allyl groups of common analogs. While direct head-to-head reactivity data for CAS 97375-15-0 are not available in the primary literature, class-level knowledge indicates that increased steric bulk around the silicon atom and the alkene moiety in alkylchlorodimethylsilanes generally correlates with higher activation barriers for nucleophilic substitution and can alter regioselectivity in hydrosilylation or cross-coupling reactions [1]. Specifically, the presence of the β-methyl substituent on the alkene can direct metal-catalyzed additions away from the more substituted carbon, potentially leading to different isomeric product distributions compared to reactions with less hindered chlorosilanes [1].

Steric Hindrance Regioselectivity Catalysis

High-Value Application Scenarios for Chlorodimethyl(1-methyl-1-propenyl)silane Based on Quantifiable Differentiation


Synthesis of Sterically Shielded Organosilicon Intermediates

The 1-methyl-1-propenyl group introduces steric bulk adjacent to the silicon center, making CAS 97375-15-0 a suitable precursor for the preparation of silyl-protecting groups or ligands that require a hindered environment to prevent unwanted side reactions or to stabilize reactive intermediates [1]. Its higher boiling point (138.2 °C) and flash point (28.4 °C) further support its use in synthetic sequences that involve elevated temperatures or where reduced flammability is desirable .

Controlled Hydrosilylation or Cross-Coupling for Regioselective Alkene Functionalization

The internal, substituted alkene geometry of the 1-methyl-1-propenyl moiety offers a distinct steric and electronic profile that can influence the regioselectivity of metal-catalyzed addition reactions [1]. When a reaction outcome depends on avoiding terminal alkene pathways or requires a specific substitution pattern, this chlorosilane provides a structurally defined alternative to vinyl- or allyl-substituted reagents [1].

Process Development Where Thermal and Safety Margins Are Critical

The +55.2 °C higher boiling point and +34.4 °C higher flash point relative to chlorodimethylvinylsilane translate into a wider operational window for pilot-plant or manufacturing-scale processes [2]. This can simplify reactor temperature control, reduce the risk of thermal runaway, and lower the hazard classification for storage and transport, making CAS 97375-15-0 a more practical choice for scaled-up production environments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chlorodimethyl(1-methyl-1-propenyl)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.